Oxonantenine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15358-38-0 |
|---|---|
Molecular Formula |
C19H13NO5 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
18,19-dimethoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,12,14,16,18-octaen-11-one |
InChI |
InChI=1S/C19H13NO5/c1-22-14-5-9-3-4-20-17-15(9)16(19(14)23-2)10-6-12-13(25-8-24-12)7-11(10)18(17)21/h3-7H,8H2,1-2H3 |
InChI Key |
NFDVJYPMLVMXRR-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC5=C(C=C42)OCO5)OC |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC5=C(C=C42)OCO5)OC |
melting_point |
297-299°C |
Other CAS No. |
15358-38-0 |
physical_description |
Solid |
Origin of Product |
United States |
Phytochemical Investigations and Natural Occurrence of Oxonantenine
Botanical Sources and Geographic Distribution of Oxonantenine-Producing Species
This compound has been isolated from several plant families, most notably the Annonaceae and Papaveraceae. The genus Annona is a particularly rich source of aporphine (B1220529) alkaloids. jscimedcentral.comjscimedcentral.com The presence of this compound and related alkaloids varies between plant species and even different parts of the same plant. jscimedcentral.com
Key botanical sources include:
Annona foetida Mart.: A tree native to the Brazilian and Peruvian Amazon region. nih.govnih.gov
Annona glabra L.: Commonly known as pond apple, it is found in tropical and subtropical regions. This compound has been isolated from its stem wood. ebi.ac.uk
Annona sericea Dunal: A tropical tree found in Colombia, Guiana, French Guiana, Suriname, and the Brazilian Amazon. researchgate.net
Corydalis bulbosa (L.) DC.: A herbaceous plant from the Papaveraceae family. ebi.ac.uk
Corydalis marschalliana (Pall.) Pers.: Also a member of the Papaveraceae family. ebi.ac.uk
Nandina domestica Thunb.: Known as heavenly bamboo, this species in the Berberidaceae family has been found to contain this compound in its fruits. colab.wsresearchgate.net
Table 1: Botanical Sources of this compound and Geographic Distribution
| Botanical Name | Family | Common Name(s) | Geographic Distribution | Plant Part(s) |
|---|---|---|---|---|
| Annona foetida Mart. | Annonaceae | Envira-ata, Araticum caatinga | Brazilian and Peruvian Amazon | Branches |
| Annona glabra L. | Annonaceae | Pond Apple | Tropical/Subtropical regions | Stem Wood |
| Annona sericea Dunal | Annonaceae | Aratincum do Pará | Colombia, Guiana, Brazil, Suriname | Leaves |
| Corydalis bulbosa (L.) DC. | Papaveraceae | Fumewort | Not Specified | Whole Herb |
| Corydalis marschalliana (Pall.) Pers. | Papaveraceae | Not Specified | Bulgaria | Not Specified |
Advanced Extraction Methodologies for Natural Products
The extraction of alkaloids like this compound from plant matrices is the foundational step for their isolation and study. The process aims to efficiently remove the desired compounds from the raw plant material. encyclopedia.pub Method selection depends on factors such as the chemical nature of the target compound and the plant material. biosciencejournals.com
Solvent-Based Extraction Techniques
Conventional solvent-based extraction remains a widely used approach for obtaining alkaloids. nih.gov These methods leverage the solubility of the target compounds in specific solvents. encyclopedia.pub
Maceration: This simple technique involves soaking the powdered plant material in a chosen solvent for a period, allowing the soluble compounds to diffuse into the liquid. indexcopernicus.com For alkaloids, which often occur as salts in the plant, solvents are typically acidified with agents like acetic acid to enhance solubility and extraction yield. ucl.ac.besemanticscholar.org
Soxhlet Extraction: This is a continuous extraction method where the plant material is repeatedly washed with a distilled fresh solvent, which can be more efficient than simple maceration. indexcopernicus.com However, the sustained heat can risk degrading thermally unstable compounds. biosciencejournals.com
Acid-Base Partitioning: Following initial solvent extraction, a common purification strategy for alkaloids is acid-base liquid-liquid partitioning. The crude extract is dissolved in an acidic aqueous solution and washed with a non-polar organic solvent to remove neutral and acidic impurities. The aqueous layer is then made alkaline, which neutralizes the alkaloid salts to their free base form. These less polar free bases can then be extracted into an immiscible organic solvent, such as dichloromethane (B109758) or chloroform, effectively separating them from more polar, water-soluble compounds. ucl.ac.beresearchgate.net
Emerging Green Extraction Technologies
In response to environmental concerns and the desire for greater efficiency, several innovative "green" extraction technologies have been developed. mdpi.com These methods aim to reduce the use of hazardous organic solvents, lower energy consumption, and shorten extraction times. researchgate.netchemmethod.com
Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency ultrasound waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates microjets that disrupt the cellular structure, enhancing solvent penetration and mass transfer, which leads to higher extraction yields in shorter times. nih.govnih.gov
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to directly and rapidly heat the solvent and the moisture within the plant material. indexcopernicus.comnih.gov This internal heating creates a pressure gradient that ruptures the plant cells, releasing the target compounds into the solvent with high efficiency. indexcopernicus.com
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses conventional solvents at elevated temperatures and pressures, keeping them in a liquid state. researchgate.netmdpi.com These conditions decrease solvent viscosity and increase its penetration into the plant matrix, resulting in rapid and efficient extractions with reduced solvent volume. indexcopernicus.com When water is used as the solvent, the technique is often called Pressurized Hot Water Extraction (PHWE) or Subcritical Water Extraction. researchgate.netnih.gov
Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.gov By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled. While highly effective for non-polar compounds and environmentally benign, the high initial equipment cost and challenges in extracting polar compounds like alkaloids without a co-solvent are notable drawbacks. chemmethod.comnih.gov
Natural Deep Eutectic Solvents (NADES): NADES are mixtures of natural compounds, such as choline (B1196258) chloride with sugars or organic acids, that form a eutectic liquid with a low melting point. researchgate.net They are considered green solvents due to their low toxicity and biodegradability and have shown high efficiency in extracting alkaloids. researchgate.net
Chromatographic Strategies for Isolation and Purification
Following extraction, the crude mixture contains numerous compounds. Chromatographic techniques are essential for isolating and purifying this compound to the level required for structural elucidation and further research. encyclopedia.pubnih.gov
Preparative Liquid Chromatography Applications
Preparative High-Performance Liquid Chromatography (prep-HPLC) is a cornerstone of modern natural product purification. springernature.comnih.gov It utilizes a high-pressure pump to pass the sample mixture through a column packed with a stationary phase, separating components based on their differential affinities.
Reversed-Phase (RP) Chromatography: This is the most common mode used for alkaloid purification. lcms.cz It employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, typically a mixture of water and a more non-polar organic solvent like acetonitrile (B52724) or methanol. ucl.ac.belcms.cz Separation is achieved by gradually increasing the proportion of the organic solvent (gradient elution), which elutes compounds in order of increasing hydrophobicity. ucl.ac.be
Conventional Column Chromatography: Before the widespread adoption of HPLC, methods like column chromatography over silica (B1680970) gel or Sephadex LH-20 were standard. nih.govmdpi.com While still useful for initial fractionation, these methods are often time-consuming and can lead to irreversible adsorption and loss of the target compound on the solid support. nih.gov
Countercurrent Chromatography Approaches
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating issues of irreversible sample adsorption. researchgate.netnih.gov This makes it particularly well-suited for the purification of alkaloids.
High-Speed Counter-Current Chromatography (HSCCC): This technique involves a coiled column that is subjected to a planetary motion, creating a strong gravitational field that retains the stationary liquid phase while the mobile phase is pumped through it. The sample components partition between the two immiscible liquid phases based on their partition coefficients (K). researchgate.net A key to successful HSCCC separation is the selection of an appropriate two-phase solvent system. researchgate.net For example, a system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water was successfully used to purify several aporphine alkaloids from Nelumbo nucifera in a single step. mdpi.comnih.gov
pH-Zone-Refining CCC: This is a specialized and powerful CCC technique for purifying ionizable compounds like alkaloids. carta-evidence.org In this method, a retaining acid or base is added to the stationary phase, and an eluting base or acid is added to the mobile phase. The sample is loaded in its neutral form and, upon elution, forms a salt with the retainer in the stationary phase. It is then displaced and eluted as a highly concentrated, sharp band when the eluter from the mobile phase neutralizes it back to its free form. researchgate.netcarta-evidence.org This approach allows for high loading capacity and excellent separation of compounds with close pKa values.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Compound Class |
|---|---|
| Acetic acid | Organic Acid |
| Acetonitrile | Organic Solvent |
| Chloroform | Organic Solvent |
| Choline chloride | Quaternary Ammonium Salt |
| Dichloromethane | Organic Solvent |
| Ethanol | Alcohol / Organic Solvent |
| Ethyl acetate (B1210297) | Ester / Organic Solvent |
| n-Hexane | Alkane / Organic Solvent |
| Methanol | Alcohol / Organic Solvent |
Chemodiversity within Botanical Genera Yielding this compound
The chemical landscape of plant genera that produce this compound is characterized by a rich diversity of alkaloids, particularly those derived from benzylisoquinoline. jscimedcentral.com The presence of this compound, an oxoaporphine alkaloid, is often accompanied by a suite of other structurally related alkaloids, reflecting the shared biosynthetic pathways within these plants. smolecule.comnih.gov The chemodiversity is particularly pronounced in the Annonaceae and Papaveraceae families. jscimedcentral.comresearchgate.net
In the genus Annona, this compound is frequently found alongside other aporphine and oxoaporphine alkaloids. For instance, phytochemical analysis of Annona vepretorum leaves revealed the co-occurrence of this compound with lanuginosine, liriodenine (B31502), and lysicamine. researchgate.netresearchgate.net Similarly, studies on Annona reticulata have shown the presence of this compound in a complex mixture that includes other aporphines like anonaine (B1665113), asimilobine, corydine, glaucine, and the prominent oxoaporphine liriodenine (also known as oxoushinsunine). ecomole.comjscimedcentral.com The bark of Annona squamosa has been found to contain aporphines such as anonaine and asimilobine, and the oxoaporphine lysicamine, highlighting the chemical similarities within the genus. researchgate.net This co-existence of various alkaloid types, including aporphines, protoberberines, and benzylisoquinolines, is a hallmark of the Annonaceae family. jscimedcentral.comjscimedcentral.com
The chemodiversity extends to other genera as well. In Nandina domestica (Berberidaceae), this compound is isolated along with nantenine, protopine, nornantenine, and isocorydine. informahealthcare.comnih.gov In Corydalis marschalliana (Papaveraceae), this compound was found with dehydronantenine (B13809560) and (+)-nantenine. ebi.ac.uk This pattern indicates that the enzymatic machinery to produce the core aporphine skeleton is often accompanied by enzymes that perform further oxidations, demethylations, and rearrangements, leading to a diverse array of final alkaloid products within a single plant. The study of this chemodiversity is crucial for understanding the chemotaxonomic relationships between plant species and genera. nih.gov
The following table details the co-occurring alkaloids found with this compound in various plant species.
| Plant Species | Family | Co-occurring Alkaloids |
| Annona reticulata | Annonaceae | Anonaine, Asimilobine, Corydine, Glaucine, Liriodenine, Norcorydine, Xylopine |
| Annona vepretorum | Annonaceae | Lanuginosine, Liriodenine, Lysicamine |
| Corydalis marschalliana | Papaveraceae | Dehydronantenine, (+)-Nantenine |
| Nandina domestica | Berberidaceae | Nantenine, Protopine, Nornantenine, Isocorydine, N-methyl-laurotetanine |
| Siparuna gilgiana | Annonaceae | Liriodenine |
Chemical Synthesis and Derivatization Strategies for Oxonantenine
Total Synthesis Pathways of Oxonantenine
The construction of the characteristic 7H-dibenzo[de,g]quinolin-7-one core of oxoaporphine alkaloids like this compound can be approached through various synthetic strategies. These can be broadly categorized into biomimetic routes, which imitate nature's biosynthetic pathways, and non-biomimetic routes, which employ modern synthetic organic chemistry reactions.
Biomimetic Synthetic Routes
Biomimetic synthesis attempts to replicate the proposed biosynthetic pathways of natural products in a laboratory setting. wiley-vch.de For aporphine (B1220529) alkaloids, the biosynthesis generally proceeds from the amino acid L-tyrosine, leading to the formation of a 1-benzylisoquinoline (B1618099) core. Subsequent intramolecular oxidative coupling of this precursor forms the aporphine scaffold. Oxoaporphines are considered to be oxidative products of their corresponding aporphine precursors.
A plausible biomimetic synthesis for this compound would likely start from a suitably substituted 1-benzyltetrahydroisoquinoline precursor. The key transformation involves an intramolecular phenol (B47542) oxidative coupling to forge the biaryl bond between rings A and D, followed by oxidation to install the C-7 ketone. The biosynthesis of related alkaloids often involves enzymatic catalysis for these steps, which can be mimicked in the lab using chemical oxidants. uni-muenchen.de For instance, the oxidation of aporphines to their corresponding oxoaporphines is a common transformation used in the synthesis of this class of alkaloids. researchgate.net
Non-Biomimetic Retrosynthetic Analyses and Forward Synthesis
Non-biomimetic approaches offer diverse and flexible strategies for constructing complex molecular architectures, often providing more practical and higher-yielding routes than biomimetic ones.
A common retrosynthetic analysis for oxoaporphine alkaloids, including this compound, involves several key disconnections as illustrated in the table below. nih.govrsc.org
Interactive Table: Retrosynthetic Analysis of this compound
| Disconnection Step | Reaction Type | Intermediate/Precursor | Description |
| Step 1 | Pschorr Cyclization | Diazonium salt of an amino-benzoylisoquinoline | The final ring closure to form the D ring and establish the dibenzo[de,g]quinoline core is envisioned via an intramolecular radical cyclization of a diazonium salt. nih.govrsc.org |
| Step 2 | Reduction | Nitro-benzoylisoquinoline | The required amino group for the Pschorr cyclization is obtained from the reduction of a corresponding nitro group. nih.govrsc.org |
| Step 3 | Oxidation/Aromatization | 1-Benzyl-dihydroisoquinoline | The 1-benzoyl-isoquinoline core is constructed from a 1-benzyl-3,4-dihydroisoquinoline (B3050290) intermediate through an oxidation and aromatization sequence. nih.govrsc.org |
| Step 4 | Bischler-Napieralski Cyclization | N-phenethyl-phenylacetamide | The B-ring of the isoquinoline (B145761) system is typically formed via an intramolecular electrophilic aromatic substitution, a Bischler-Napieralski reaction. nih.govrsc.org |
| Step 5 | Amide Formation | Phenethylamine (B48288) and Phenylacetic acid derivatives | The amide precursor for the Bischler-Napieralski reaction is assembled from a substituted phenethylamine and a substituted phenylacetic acid. nih.govrsc.org |
Based on this type of analysis, a total synthesis of this compound has been reported, proceeding in seven steps from 3,4-(methylenedioxy)phenylacetic acid and 3,4-dimethoxyphenethylamine (B193588) as starting materials. guidechem.com The forward synthesis would proceed as follows:
Amide Formation: Condensation of 3,4-dimethoxyphenethylamine with 3,4-(methylenedioxy)phenylacetic acid to form the corresponding N-phenethyl-phenylacetamide.
Bischler-Napieralski Cyclization: Intramolecular cyclization of the amide using a dehydrating agent like phosphorus oxychloride to yield a 3,4-dihydroisoquinoline.
Aromatization/Oxidation: Conversion of the dihydroisoquinoline to the fully aromatic 1-benzoyl-isoquinoline core. This can be achieved using various oxidizing agents or catalysts, such as copper-catalyzed tandem oxidation/aromatization. nih.govrsc.org
Nitration: Selective nitration of the benzoyl ring to introduce a nitro group, which is a precursor to the amine needed for the final cyclization.
Reduction: Reduction of the nitro group to an amine, for example using catalytic hydrogenation or a reducing agent like tin(II) chloride.
Diazotization and Pschorr Cyclization: Conversion of the amine to a diazonium salt, followed by an intramolecular radical cyclization to form the final tetracyclic ring system.
Final Oxidation (if necessary): Oxidation of the resulting aporphine to the corresponding oxoaporphine, this compound. Reagents like manganese(III) acetate (B1210297) have been shown to be effective for this transformation. researchgate.net
Mechanistic Aspects of Key Synthetic Transformations
The total synthesis of this compound relies on several cornerstone reactions of isoquinoline alkaloid chemistry.
Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed intramolecular cyclization of an N-acyl-β-phenylethylamine. The mechanism proceeds via the formation of a nitrilium ion intermediate upon interaction of the amide carbonyl with a dehydrating agent (e.g., POCl₃ or P₂O₅). This electrophilic intermediate is then attacked by the electron-rich aromatic ring, and subsequent elimination of a proton re-aromatizes the ring, yielding a 3,4-dihydroisoquinoline.
Pschorr Cyclization: This is a key biaryl bond-forming reaction. It involves the diazotization of an aromatic amine with a reagent like sodium nitrite (B80452) in acidic conditions to form a diazonium salt. This salt can then be induced to cyclize intramolecularly onto an adjacent aromatic ring, typically promoted by heat or a copper catalyst. The reaction proceeds through a radical mechanism, where the diazonium salt decomposes to generate an aryl radical, which then adds to the neighboring aromatic ring, followed by a rearomatization step to furnish the biaryl linkage.
Oxidation of Aporphines to Oxoaporphines: The final step in many syntheses is the oxidation of the aporphine core to the oxoaporphine. When using reagents like manganese(III) acetate, the mechanism is believed to involve a single-electron transfer process. researchgate.net This generates a radical cation which can then be further oxidized and rearranged to yield the final conjugated ketone system.
Synthesis of this compound Analogs and Structural Modifications
The synthesis of analogs is crucial for exploring structure-activity relationships. The this compound scaffold offers several positions for modification, including the aromatic rings and the lactam functionality.
Functional Group Interconversions
Functional group interconversion refers to the transformation of one functional group into another. tandfonline.com For this compound, this could involve:
Demethylation/Alkylation: The methoxy (B1213986) groups on ring A can be cleaved to reveal hydroxyl groups, which can then be re-alkylated with different alkyl chains to probe the effect of steric bulk or lipophilicity.
Modification of the Methylenedioxy Bridge: The methylenedioxy group on ring D is generally stable, but under harsh acidic conditions, it can be cleaved to yield a catechol (two adjacent hydroxyl groups). These hydroxyls can then be derivatized, for example, by converting them into ethers or esters.
Aromatic Substitution: Electrophilic aromatic substitution reactions (e.g., halogenation, nitration) could potentially be used to introduce new substituents onto the aromatic rings, although controlling the regioselectivity on the electron-rich tetracyclic system can be challenging. A series of oxoaporphine derivatives with basic side chains have been synthesized by first creating dicarbonyl derivatives and then reacting them with various amines. tandfonline.com
Stereoselective Synthesis of Chiral Derivatives
This compound itself is an achiral, planar molecule. However, chiral derivatives can be synthesized to explore the three-dimensional space of biological targets. This can be achieved by:
Introducing Chiral Side Chains: Attaching chiral appendages to the this compound core is a straightforward way to introduce stereocenters. For example, acylating a hydroxylated analog with a chiral carboxylic acid would produce diastereomeric esters.
Reduction of the Core: Reduction of the C-7 ketone and/or one of the aromatic rings would break the planarity of the molecule and generate new stereocenters. Stereoselective reduction of the ketone to a hydroxyl group, for instance, would yield a chiral aporphine alcohol. The stereochemical outcome of such reductions can often be controlled by using chiral reducing agents or catalysts.
Asymmetric Cyclization: In a de novo synthesis, employing asymmetric versions of key cyclization reactions could establish chirality within the core structure itself, although this is more complex. For example, asymmetric Pictet-Spengler or Bischler-Napieralski reactions have been developed for the synthesis of other chiral isoquinoline alkaloids. beilstein-journals.org The stereoselective synthesis of related heterocyclic systems often relies on chiral auxiliaries or catalysts to guide the formation of specific stereoisomers. mdpi.combeilstein-journals.org
Generation of Novel Oxoaporphine Scaffolds
The generation of novel oxoaporphine scaffolds is a significant area of research, driven by the quest for compounds with enhanced or unique biological activities. Strategies to achieve this primarily involve the chemical modification of the existing oxoaporphine core, such as that of this compound, or the total synthesis of entirely new structures. These approaches allow for the systematic exploration of structure-activity relationships.
Derivatization of the oxoaporphine nucleus is a key strategy for creating new molecular scaffolds. smolecule.com The chemical structure of oxoaporphine alkaloids, including this compound, offers several sites for modification. Common reactions include oxidation of methoxy groups, hydrolysis under acidic or basic conditions, and reactions with electrophiles or nucleophiles to create substituted derivatives. smolecule.com For instance, derivatization reactions on related isoquinoline structures have successfully produced new methylated and acetylated compounds. researchgate.net A series of new oxoaporphine derivatives have been synthesized to investigate their properties, indicating that such modifications can lead to more potent compounds compared to the original lead structure. nih.gov These modifications can fundamentally alter the compound's properties by changing its steric and electronic characteristics.
Total synthesis represents a more fundamental approach to generating novel scaffolds. This involves the construction of the complex polycyclic system from simple, often commercially available starting materials. researchgate.netresearchgate.net Researchers have developed facile and divergent total syntheses for related alkaloid structures, such as azafluoranthene and dehydroaporphine alkaloids. researchgate.net These synthetic routes can involve sophisticated chemical transformations, including:
Bischler-Napieralski cyclization: Used for forming the B-ring of the aporphine structure. researchgate.net
Biaryl coupling and palladium coupling: Crucial steps for constructing the C-ring. researchgate.net
Cascade or stepwise cyclizations: These can be initiated from a common intermediate to produce diverse tetracyclic skeletons. researchgate.net
Wittig reaction: Employed for C-homologation to build up the aporphine framework. researchgate.net
One documented total synthesis of an oxidized this compound utilized 3,4-(methylenedioxy)phenylacetic acid and 3,4-methylenedioxyphenethylamine (B14027) as starting materials, proceeding through a seven-step reaction sequence. guidechem.com Such synthetic endeavors not only provide access to new compounds but also confirm the structures of naturally occurring alkaloids. The ultimate goal of creating these novel scaffolds is often to explore and identify new therapeutic agents. nih.govguidechem.com
The table below summarizes various approaches to generating novel oxoaporphine and related alkaloid scaffolds.
| Starting Material(s) | Key Reaction/Strategy | Resulting Scaffold/Compound(s) | Reference |
| Isoquinoline Alkaloid | Methylation, Acetylation | Methylated and acetylated derivatives | researchgate.net |
| Oxoaporphine Alkaloid | Derivatization | Substituted oxoaporphine derivatives | nih.gov |
| 2‐bromo‐6‐methoxybenzaldehyde, 3,4‐dihydroxybenzaldehyde | Bischler‐Napieralski cyclization, Biaryl coupling, Palladium coupling, Oxidation | Oxostephanine, Thailandine | researchgate.net |
| 3,4-(METHYLENEDIOXY)PHENYLACETIC ACID, 3,4-methylenedioxyphenethylamine | 7-step organic total synthesis | Oxidized this compound | guidechem.com |
| Biarylsulfonamide-protected amino aldehyde | Cascade or stepwise cyclization, Wittig reaction | Azafluoranthene and Aporphine alkaloids (e.g., Triclisine, Dehydronornuciferine) | researchgate.net |
Biosynthetic Pathways and Enzyme Studies of Oxonantenine
Elucidation of Precursor Metabolites and Intermediates
The biosynthesis of oxonantenine, an oxoaporphine alkaloid, originates from the fundamental building blocks of L-tyrosine. rsc.org This amino acid serves as the initial precursor for a vast and diverse class of plant specialized metabolites known as benzylisoquinoline alkaloids (BIAs). rsc.org The pathway commences with the conversion of L-tyrosine into both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. acs.org The condensation of these two molecules, a critical first committed step, is catalyzed by norcoclaurine synthase (NCS), yielding (S)-norcoclaurine. frontiersin.org
Following the formation of (S)-norcoclaurine, a series of enzymatic modifications occur to generate the central intermediate, (S)-reticuline. frontiersin.orgmaxapress.com This process involves a sequence of methylation and hydroxylation reactions catalyzed by several key enzymes:
Norcoclaurine 6-O-methyltransferase (6OMT) frontiersin.org
Coclaurine (B195748) N-methyltransferase (CNMT) frontiersin.org
(S)-N-methylcoclaurine-3'-hydroxylase (NMCH) frontiersin.org
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) frontiersin.org
(S)-reticuline stands as a crucial branch-point intermediate, from which the biosynthesis of various classes of BIAs, including aporphine (B1220529) alkaloids, diverges. maxapress.comeurekaselect.com The formation of the aporphine skeleton from (S)-reticuline is a pivotal step. This conversion is facilitated by the action of enzymes such as corytuberine (B190840) synthase, which catalyzes the transformation of (S)-reticuline to corytuberine. frontiersin.org Proaporphine alkaloids are considered biogenetic precursors to certain aporphine alkaloids. sci-hub.se The final steps leading to this compound involve oxidative modifications of the aporphine core, including dehydrogenation and the introduction of a carbonyl group at the C-7 position, resulting in the characteristic oxoaporphine structure. nih.gov
| Compound | Role in Pathway | Key Enzyme(s) Involved |
|---|---|---|
| L-Tyrosine | Primary Precursor | - |
| Dopamine | Intermediate | - |
| 4-hydroxyphenylacetaldehyde | Intermediate | - |
| (S)-Norcoclaurine | First Committed Intermediate | Norcoclaurine synthase (NCS) |
| (S)-Reticuline | Central Branch-Point Intermediate | 6OMT, CNMT, NMCH, 4'OMT |
| Corytuberine | Aporphine Intermediate | Corytuberine synthase |
Identification and Characterization of Biosynthetic Enzymes
The biosynthesis of this compound is orchestrated by a series of specialized enzymes, with cytochrome P450 monooxygenases (CYPs) playing a particularly prominent role in the formation and modification of the aporphine skeleton. jipb.netnih.gov While the complete enzymatic cascade leading specifically to this compound is not fully elucidated, studies on related aporphine alkaloids provide significant insights.
A critical step in aporphine alkaloid biosynthesis is the intramolecular C-C phenol (B47542) coupling of (S)-reticuline or its analogs, which forms the characteristic tetracyclic aporphine core. nih.gov Enzymes belonging to the CYP80 family are responsible for catalyzing this crucial reaction. maxapress.comnih.gov For instance, research on Aristolochia contorta has identified two CYP80 enzymes, AcCYP80G7 and AcCYP80Q8, which directly form the aporphine and proaporphine skeletons, respectively. nih.gov AcCYP80G7 was shown to catalyze the formation of corytuberine, a key aporphine intermediate. nih.gov Similarly, studies in Stephania tetrandra and Stephania yunnanensis have identified CYP80G6 and CYP80Q5, which exhibit stereoselectivity towards (S)- and (R)-configured substrates to form proaporphines. jipb.netresearchgate.netresearchgate.net
Another important enzymatic modification in the biosynthesis of some aporphine alkaloids is the formation of a methylenedioxy bridge. jipb.net This is catalyzed by enzymes from the CYP719 family. maxapress.comjipb.net For example, CYP719C3 and CYP719C4 have been characterized as catalyzing the formation of this bridge on the A- and D-rings of aporphine alkaloids. jipb.net
The early steps of the pathway, leading to the central intermediate (S)-reticuline, are catalyzed by a well-characterized set of enzymes, including norcoclaurine synthase (NCS), norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), (S)-N-methylcoclaurine-3'-hydroxylase (NMCH), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT). frontiersin.orghelsinki.fi The final oxidation steps that convert an aporphine precursor to the oxoaporphine structure of this compound are likely catalyzed by oxidoreductases, though the specific enzymes have not yet been definitively identified. frontiersin.org
| Enzyme Family | Specific Enzyme Example(s) | Function | Source Organism (Example) |
|---|---|---|---|
| Norcoclaurine Synthase | NCS | Condensation of dopamine and 4-hydroxyphenylacetaldehyde | Nelumbo nucifera |
| O-Methyltransferases | 6OMT, 4'OMT | Methylation of hydroxyl groups | Nelumbo nucifera |
| N-Methyltransferase | CNMT | N-methylation of coclaurine | Nelumbo nucifera |
| Cytochrome P450 | NMCH (CYP80B) | Hydroxylation | Nelumbo nucifera |
| Cytochrome P450 | CYP80G2 (Corytuberine synthase) | Aporphine skeleton formation | Papaver somniferum |
| Cytochrome P450 | AcCYP80G7, AcCYP80Q8 | Aporphine/Proaporphine skeleton formation | Aristolochia contorta |
| Cytochrome P450 | CYP719 family | Methylenedioxy bridge formation | Stephania tetrandra |
Transcriptomic and Proteomic Analyses of Biosynthetic Gene Clusters
Transcriptomic and proteomic approaches have become invaluable tools for identifying candidate genes and understanding the regulation of BIA biosynthesis, including the pathways leading to oxoaporphine alkaloids. frontiersin.orgmdpi.com By comparing gene expression profiles in different tissues or under different conditions, researchers can pinpoint genes that are co-expressed with known alkaloid biosynthetic genes, suggesting their involvement in the pathway. helsinki.fi
In the context of aporphine alkaloid biosynthesis, digital gene expression (DGE) and weighted gene co-expression network analysis (WGCNA) have been successfully applied in plants like the sacred lotus (B1177795) (Nelumbo nucifera). frontiersin.orghelsinki.fi These studies identified homologs of known BIA biosynthetic genes, such as NCS, 6OMT, CNMT, NMCH, 4'OMT, and corytuberine synthase (CTS), and revealed that their expression levels correlate with alkaloid content. frontiersin.orghelsinki.fi Furthermore, WGCNA has helped to identify novel candidate genes, including those encoding methyltransferases, oxidoreductases, and CYP450s, which are likely involved in the later, less-understood steps of aporphine alkaloid modification. frontiersin.orghelsinki.fi
Transcriptome analysis of various plant species from the Annonaceae family, known producers of aporphine alkaloids, has also been undertaken. mdpi.comnih.govresearchgate.net For instance, RNA-seq analysis of soursop (Annona muricata) and sugar apple (Annona squamosa) has provided large datasets of expressed genes, including those related to secondary metabolism. mdpi.comresearchgate.net These transcriptomic resources are crucial for mining for candidate genes involved in this compound biosynthesis by looking for homologs of known alkaloid biosynthetic enzymes. mdpi.com
Proteomic analyses, while less common in this specific area, complement transcriptomics by confirming the presence and abundance of the enzymes themselves. acs.orgnih.gov Studies on tobacco seedlings have used proteomics to show differential protein expression related to alkaloid biosynthesis in different plant organs. acs.org Such approaches could be applied to this compound-producing plants to identify the proteins actively involved in its synthesis.
The concept of biosynthetic gene clusters (BGCs), where genes for a metabolic pathway are physically co-located on a chromosome, is also relevant. maxapress.com While not all BIA biosynthetic genes are clustered, identifying such clusters can greatly accelerate gene discovery. maxapress.com Transcriptomic and genomic analyses in Stephania yunnanensis have suggested that BIA biosynthetic genes may be clustered on chromosomes, providing a roadmap for future investigations. researchgate.net
Engineering of Biosynthetic Pathways for Enhanced Production
The elucidation of biosynthetic pathways for benzylisoquinoline alkaloids (BIAs) like this compound opens up possibilities for metabolic engineering to enhance their production. eurekaselect.compnas.org The low yield of many valuable alkaloids from their native plant sources makes heterologous production in microbial hosts or optimized plant cell cultures an attractive alternative. nih.govkyoto-u.ac.jp
Microbial Production:
Yeast (Saccharomyces cerevisiae) has emerged as a powerful chassis for reconstituting BIA pathways. jipb.netnih.govnih.gov Researchers have successfully engineered yeast to produce key intermediates like (S)-reticuline and even more complex downstream products. jipb.netnih.gov The strategy involves introducing the necessary plant-derived biosynthetic genes into the yeast genome. nih.govcaltech.edu For example, the de novo production of aporphine alkaloids like (R)- and (S)-glaziovine has been achieved in yeast by leveraging the functional characterization of crucial cytochrome P450 enzymes. jipb.net Challenges in microbial production include the often difficult functional expression of plant P450 enzymes and the potential for metabolic burden on the host. nih.gov Strategies to overcome these include enzyme engineering, optimizing gene expression levels, and host engineering to improve precursor supply and tolerance to pathway intermediates. nih.gov
Escherichia coli is another microbial host being explored for BIA production, offering rapid growth and well-established genetic tools. nih.gov
Plant Cell and Hairy Root Cultures:
Overexpression of Rate-Limiting Enzymes: A common strategy is to overexpress genes encoding enzymes that catalyze slow steps in the pathway. pnas.orgkyoto-u.ac.jp For instance, overexpressing genes like SMT (scoulerine 9-O-methyltransferase) has been shown to increase berberine (B55584) production in Coptis japonica cell cultures. pnas.org A similar approach targeting key enzymes in the this compound pathway could enhance its yield.
Transcription Factor Engineering: Overexpressing transcription factors that regulate the entire biosynthetic pathway is another powerful approach to boost alkaloid production. frontiersin.orgnih.gov
Hairy Root Cultures: Transformation with Agrobacterium rhizogenes to induce hairy root cultures is a promising method. nih.gov Hairy roots are often fast-growing, genetically stable, and can produce alkaloids at levels comparable to or even exceeding the parent plant. This has been successfully applied to increase the production of various alkaloids. researchgate.net
| Approach | Method | Potential Target for this compound | Reference Example |
|---|---|---|---|
| Microbial Production (Yeast) | Reconstitution of the biosynthetic pathway | Introduction of genes from L-tyrosine to this compound | De novo production of (S)-glaziovine jipb.net |
| Plant Cell Culture | Overexpression of rate-limiting enzymes | Overexpression of Corytuberine synthase or downstream oxidoreductases | Increased berberine via SMT overexpression pnas.org |
| Plant Cell Culture | Transcription factor overexpression | Identification and overexpression of a key regulatory TF | Enhanced alkaloid production in poppy kyoto-u.ac.jp |
| Hairy Root Culture | Agrobacterium rhizogenes-mediated transformation | Establishment of high-producing hairy root lines | Enhanced stepharine (B1200187) production in Stephania glabra researchgate.net |
Comparative Biogenetic Studies with Related Alkaloid Classes
The biosynthesis of this compound is intricately linked to the broader family of benzylisoquinoline alkaloids (BIAs), all of which share a common origin from L-tyrosine and the central intermediate (S)-reticuline. frontiersin.orgeurekaselect.com Comparative studies of the biogenetic pathways of different BIA classes provide valuable insights into the evolutionary divergence of these metabolic networks.
Oxoaporphines vs. Other Aporphinoids:
Aporphines: this compound belongs to the oxoaporphine subclass, which is structurally characterized by a carbonyl group at position C-7 of the aporphine core. nih.gov These are biogenetically derived from proaporphine and aporphine precursors through oxidation. frontiersin.orgsci-hub.senih.gov Simple aporphines, like nuciferine, lack this carbonyl group and represent the more reduced form of the aporphine skeleton. nih.gov Dehydroaporphines contain a double bond between C6a and C7 and are also closely related precursors. nih.gov
Aporphines vs. Other BIA Classes:
Protoberberines: The biosynthesis of protoberberine alkaloids, such as berberine, also diverges from (S)-reticuline. However, the key branching enzyme is the berberine bridge enzyme (BBE), which converts (S)-reticuline to (S)-scoulerine, forming the characteristic protoberberine skeleton. frontiersin.orgkyoto-u.ac.jp This represents a distinct evolutionary path compared to the aporphine pathway, which utilizes enzymes like corytuberine synthase for the initial cyclization. frontiersin.org
Morphinans: The pathway to morphinan (B1239233) alkaloids, like morphine and codeine, involves the conversion of (S)-reticuline to its (R)-enantiomer, (R)-reticuline, a step catalyzed by the DRS-DRR enzyme pair. nih.gov This stereochemical inversion is a key distinguishing feature from the aporphine pathway, which typically proceeds from the (S)-isomer.
Benzophenanthridines: This class of alkaloids is synthesized from (S)-scoulerine, the product of the BBE reaction, placing them downstream of the protoberberine branch. kyoto-u.ac.jp
Biogenetic Considerations in the Annonaceae Family: The Annonaceae family is a rich source of aporphine and oxoaporphine alkaloids. nih.govmdpi.com Biogenetic hypotheses suggest that other related alkaloid classes found in this family, such as azafluorenones, may be derived from oxoaporphine precursors through oxidative degradation. The co-occurrence of these various alkaloid types within a single plant or family points to a shared and interconnected evolutionary history of their biosynthetic pathways. nih.gov
| Compound Name |
|---|
| (-)-asimilobine |
| (-)-N-methylguattescidine |
| (-)-anonaine |
| (-)-remerine |
| (R)-glaziovine |
| (S)-glaziovine |
| (S)-norcoclaurine |
| (S)-reticuline |
| (S)-scoulerine |
| 4-hydroxyphenylacetaldehyde |
| 6-O-methyltransferase |
| Anonaine (B1665113) |
| Asimilobine |
| Berberine |
| Canadine |
| Coclaurine |
| Codeine |
| Columbamine |
| Corytuberine |
| Dimethyltryptamine |
| Dopamine |
| Glaziovine |
| L-tyrosine |
| Lanuginosine |
| Liriodenine (B31502) |
| Lysicamine |
| Magnoflorine |
| Morphine |
| N-methylcoclaurine |
| Norcoclaurine |
| Nuciferine |
| This compound |
| Oxoxylopine |
| Pronuciferine |
| Reticuline |
| Sanguinarine |
| Stepharine |
Molecular and Cellular Mechanism of Action Studies in Research Models
Investigations into Molecular Target Interactions
The interaction of a compound with specific molecular targets, such as receptors and enzymes, is fundamental to its pharmacological effect. Research into oxonantenine has begun to elucidate these interactions, with a notable focus on its enzymatic inhibition.
Receptor Binding Affinity Studies
Currently, detailed receptor binding affinity studies for this compound are not extensively available in the published scientific literature. While the broader class of aporphine (B1220529) alkaloids, to which this compound belongs, has been noted for affinities toward receptors like dopaminergic, adrenergic, and serotonergic receptors, specific quantitative data such as dissociation constants (K_d) or inhibition constants (K_i) for this compound's interaction with these or other receptors have not been reported. researchgate.net
Enzyme Inhibition Kinetics and Mechanism (e.g., acetylcholinesterase)
This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. smolecule.comebi.ac.uk This inhibitory action is a key therapeutic strategy for conditions characterized by a cholinergic deficit. However, specific studies detailing the enzyme inhibition kinetics—such as the half-maximal inhibitory concentration (IC₅₀), the Michaelis constant (K_m), or the inhibition constant (K_i)—for this compound are not available in the current body of literature. The precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed) has also not been elucidated.
Modulation of Protein-Protein Interactions
The ability of small molecules to modulate protein-protein interactions (PPIs) is an emerging area of drug discovery. At present, there is no available research data to indicate that this compound functions by either stabilizing or disrupting specific protein-protein interactions.
Functional Dissection of Intracellular Signaling Pathways
The biological activity of a compound is often mediated through its influence on intracellular signaling cascades that govern cellular processes. Investigations into this compound's effects on these pathways are still in a nascent stage.
Analysis of Mitogen-Activated Protein Kinase (MAPK) Pathway Modulations
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. There are currently no published studies that have investigated or reported on the modulation of the MAPK pathway by this compound.
Fundamental Cellular Processes Affected by this compound in Research Models
The cell cycle is a tightly regulated process that governs cell division and proliferation. youtube.comkhanacademy.org Dysregulation of the cell cycle is a hallmark of diseases like cancer. youtube.com Some alkaloids have been shown to interfere with cell cycle progression, often leading to cell cycle arrest at specific checkpoints, which prevents the cell from proceeding to the next phase of division. mdpi.comnih.gov
While direct studies on this compound's effect on cell cycle progression are limited, its classification as an isoquinoline (B145761) alkaloid places it in a class of compounds known to induce cell cycle arrest. mdpi.com For instance, other alkaloids have been observed to arrest cells in the G2/M phase or to cause an accumulation of cells in the Sub-G1 phase, which is often indicative of apoptosis. researchgate.net The potential of this compound to modulate signaling pathways like MAPK, which play a role in cell cycle control, further suggests a possible, though not yet fully elucidated, impact on cell cycle regulation. acs.org
Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis by eliminating damaged or unwanted cells. researchgate.net Many natural compounds exert their therapeutic effects by inducing apoptosis in pathological cells. researchgate.netuow.edu.au
Research has indicated that this compound possesses cytotoxic properties and may induce apoptosis. One study reported that this compound was remarkably cytotoxic to A549 human lung cancer cells. researchgate.net Another investigation into the components of Stephania tetrandra noted that an extract containing this compound, among other alkaloids, induced apoptosis. sci-hub.se The process of apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. mdpi.com The Bcl-2 family of proteins plays a crucial regulatory role in the intrinsic pathway. researchgate.net Although the precise apoptotic pathway activated by this compound has not been fully detailed, its cytotoxic effects against cancer cell lines strongly suggest an involvement in promoting programmed cell death. researchgate.netproquest.comresearchgate.net
Regulation of Cell Cycle Progression
Metabolic Pathway Reconfiguration in Biological Systems
Disorders in lipid metabolism are associated with a variety of diseases. Natural products are a rich source of compounds that can modulate lipid metabolic pathways. sciopen.com
In a study investigating the effects of monascuspiloin (MP), a compound from Monascus-fermented red mold rice, on alcoholic liver injury in mice, metabolomic analysis revealed that this compound was one of several liver metabolites that significantly increased following MP intervention. nih.govresearchgate.net This study also noted that MP intervention ameliorated lipid metabolism disorders. nih.govresearchgate.netresearchgate.net While this finding does not directly demonstrate that this compound itself modulates lipid metabolism, its increased presence in the liver in a model where lipid metabolism is beneficially altered suggests a potential link that warrants further investigation. The study highlighted that the treatment regulated genes associated with lipid metabolism, such as fatty acid synthase (FASn) and CD36. nih.gov
Another study focusing on natural products and their roles in lipid metabolism lists this compound as a compound from Xylopia aethiopica that was studied in HepG2 cells. This research indicated that this compound was associated with increased glucose consumption and decreased triglyceride (TG) production.
Table 1: Research Findings on this compound's Cellular and Metabolic Effects
| Area of Study | Research Model | Key Findings | Associated Signaling/Metabolic Pathways | Reference(s) |
| Cross-talk with Signaling Networks | Network Pharmacology/Molecular Docking | Identified as a key active component of FHD; potent binding to pathway targets. | MAPK, NF-κB | acs.org |
| Induction of Apoptosis | A549 Human Lung Cancer Cells | Demonstrated remarkable cytotoxicity. | Not specified | researchgate.net |
| Lipid Metabolism Modulation | Mice with Alcoholic Liver Injury | Increased levels in the liver following intervention that ameliorated lipid metabolism. | Not directly studied for this compound | nih.govresearchgate.net |
| Lipid & Glucose Metabolism | HepG2 Cells | Increased glucose consumption and decreased triglyceride production. | Not specified |
Glucose homeostasis is a critical physiological process that ensures a stable supply of glucose to the body's tissues, tightly regulated by hormones like insulin (B600854) and glucagon (B607659) and involving organs such as the pancreas, liver, and muscle. e-enm.orgnih.govnih.gov The central nervous system also plays a vital role in this regulation. e-enm.org The breakdown of glucose for energy involves glycolysis and mitochondrial oxidation, leading to ATP production, which is a key signaling molecule in many cellular processes, including insulin secretion. e-enm.orgstonybrookmedicine.edu
Studies on Lipid Metabolism Modulation
Immunomodulatory Effects and Underlying Mechanisms in Research Models
Research into the specific immunomodulatory activities of the chemical compound this compound is still in a nascent stage. While direct, extensive studies on the isolated compound are limited, preliminary evidence, primarily from computational analyses and studies of complex herbal formulations containing this compound, suggests a potential role in modulating immune responses. These initial findings primarily point towards anti-inflammatory effects mediated through the regulation of key signaling pathways.
Detailed Research Findings
Evidence for the immunomodulatory potential of this compound largely stems from a network pharmacology and molecular docking study focused on the Fangji Huangqi Decoction (FHD), a traditional medicine formulation used for rheumatoid arthritis. In this research, this compound was identified as one of the key bioactive compounds within the decoction. smolecule.com The study's in silico analysis predicted that this compound has a strong binding affinity for target molecules within critical inflammatory signaling pathways. smolecule.com
Subsequent in vitro experiments on the entire FHD extract, which contains this compound among other compounds, demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. smolecule.com Macrophages are pivotal cells in the immune system that, when activated, produce a variety of pro-inflammatory mediators. researchgate.net The study on FHD showed that the decoction could inhibit the production of several of these key mediators, as detailed below.
Table 1: Inhibitory Effects of Fangji Huangqi Decoction (Containing this compound) on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages
| Pro-inflammatory Mediator | Effect Observed | Potential Implication for this compound |
| Nitric Oxide (NO) | Significantly inhibited production. smolecule.comacs.org | May contribute to reducing inflammatory vasodilation and cellular damage. |
| Inducible Nitric Oxide Synthase (iNOS) | Lowered mRNA expression levels. smolecule.comacs.org | Suggests a role in downregulating the enzymatic source of excess NO. |
| Cyclooxygenase-2 (COX-2) | Lowered mRNA expression levels. smolecule.comacs.org | May be involved in reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain. |
| Tumor Necrosis Factor-alpha (TNF-α) | Lowered mRNA expression levels. smolecule.comacs.org | Could play a role in mitigating a central cytokine that drives inflammatory processes. |
| Interleukin-1beta (IL-1β) | Lowered mRNA expression levels. smolecule.comacs.org | Suggests a potential to curb the activity of a potent pro-inflammatory cytokine. |
| Interleukin-6 (IL-6) | Lowered mRNA expression levels. smolecule.comacs.org | May contribute to the attenuation of both acute and chronic inflammation. |
It is crucial to note that these findings were observed with the complete Fangji Huangqi Decoction, and the specific contribution of this compound to these effects has not been isolated or quantified.
Underlying Mechanisms in Research Models
The primary mechanism by which this compound is thought to exert its potential immunomodulatory effects is through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. smolecule.com These pathways are fundamental in controlling the expression of a wide array of genes involved in inflammation. frontiersin.org
The study on FHD demonstrated that the decoction decreased the protein levels of the phosphorylated forms of key components of these pathways, including p38, ERK, JNK, and NF-κB p65. smolecule.comacs.org The NF-κB pathway, in particular, is a critical regulator of the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2. frontiersin.org By inhibiting the activation of NF-κB, this compound may contribute to a broad-spectrum anti-inflammatory response.
While no studies have directly examined the effect of isolated this compound on T-lymphocyte proliferation, its potential to modulate macrophage activity and cytokine production suggests it could indirectly influence adaptive immune responses, which are often driven by these signaling molecules. However, without direct experimental evidence on the isolated compound, this remains speculative.
Further research is necessary to isolate this compound and definitively characterize its specific immunomodulatory effects and elucidate the precise molecular mechanisms involved.
Structure Activity Relationship Sar and Rational Design in Oxonantenine Research
Elucidation of Key Pharmacophores for Molecular Interactions
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For oxonantenine and related oxoaporphine alkaloids, the key pharmacophoric features are derived from its distinct chemical architecture. semanticscholar.org
The primary features include:
Aromatic Rings: The planar, electron-rich aromatic system is crucial for establishing π-π stacking and hydrophobic interactions with amino acid residues in target proteins, such as kinases and receptors. researchgate.net
Hydrogen Bond Acceptors: The oxygen atoms of the two methoxy (B1213986) groups, the methylenedioxy group, and the ketone (C=O) group act as hydrogen bond acceptors. ukm.edu.my These are critical for anchoring the molecule within a protein's binding pocket through specific hydrogen bonds.
Rigid Scaffold: The tetracyclic core of this compound provides a conformationally restricted framework. This rigidity minimizes the entropic penalty upon binding to a target, which can contribute to a higher binding affinity. nih.gov The aporphine (B1220529) scaffold is considered a "privileged scaffold" for this reason, capable of interacting with a diverse range of biological targets. semanticscholar.org
Substitution Pattern: The specific placement of the methoxy and methylenedioxy groups on the aromatic rings dictates the electronic distribution and steric profile of the molecule. SAR studies on aporphine alkaloids have shown that the nature and position of these substituents are critical for activity. nih.govnih.gov For instance, studies on related aporphines have demonstrated that a methoxy group at the C-2 position can be important for antiviral activity. nih.gov
Computational Approaches to SAR Analysis
Computational methods are indispensable tools for rational drug design, allowing researchers to predict and analyze the interactions between a ligand like this compound and its biological targets at a molecular level.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.govmdpi.com This method has been employed to investigate the interaction of this compound with various protein targets.
In one study, this compound was identified as a potential modulator of inflammatory pathways through molecular docking simulations against key proteins in the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways. acs.orgnih.gov The binding affinities, represented by the docking score (a lower, more negative value indicates a more stable predicted interaction), suggest that this compound has the potential to bind to several of these protein targets. nih.govacs.org Another bioinformatic study identified this compound as a potential inhibitor of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes, with a predicted binding affinity comparable to the standard drug sitagliptin. uns.ac.id The study noted that this compound is predicted to form interactions with key residues Glu 205 and Glu 206, which are also binding sites for sitagliptin. uns.ac.id
Table 1: Predicted binding affinities of this compound with various protein targets from molecular docking studies. While this compound was included in the docking study against MAPK/NF-κB targets, the specific binding energy for it was not detailed in the provided text, unlike for other compounds in the study. The binding affinity for DPP-4 is from a separate study. uns.ac.idacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netslideshare.net By transforming chemical structures into numerical descriptors (e.g., lipophilicity, electronic properties, steric size), QSAR models can predict the activity of new, unsynthesized molecules. researchgate.netresearchgate.net
While specific QSAR models developed exclusively for this compound derivatives are not widely reported in the literature, the principles of QSAR can be readily applied. For a series of this compound analogs, a QSAR study would involve:
Synthesizing or computationally designing a library of derivatives with systematic variations, for instance, at the methoxy and methylenedioxy positions.
Measuring the biological activity of these compounds in a relevant assay (e.g., cytotoxicity against a cancer cell line).
Calculating molecular descriptors for each derivative. Important descriptors for the this compound scaffold would likely include those related to hydrophobicity (LogP), electronic effects of substituents (Hammett constants), and steric parameters (Taft constants). slideshare.net
Developing a mathematical model using statistical methods like multiple linear regression (MLR) to correlate the descriptors with the observed activity. nih.gov
Such a model would provide valuable insights into which structural features enhance or diminish activity, thereby guiding the rational design of more potent compounds. researchgate.netnih.gov
Fragment-Based Drug Discovery (FBDD) Principles Applied to this compound
Fragment-Based Drug Discovery (FBDD) is an approach that starts with identifying small, low-molecular-weight chemical fragments (typically <300 Da) that bind weakly to a biological target. nih.govresearchgate.net These initial hits are then optimized and grown or linked together to produce a high-affinity lead compound. scielo.brchimia.ch
This compound itself, with a molecular weight of 335.3 g/mol , is generally too large to be considered a "fragment". smolecule.com However, the principles of FBDD can be applied by deconstructing its complex scaffold into smaller, synthetically accessible pieces. chimia.ch For example, the aporphine core can be broken down into simpler substructures, such as a substituted isoquinoline (B145761) or a catechol-like ring system. nih.gov These "natural product-derived fragments" could be screened against a target of interest. researchgate.netnih.gov If a fragment shows binding, it can serve as a starting point for rebuilding complexity, using the structure of the original this compound as a guide to grow the fragment in a way that recapitulates the key interactions of the parent molecule, potentially leading to novel and more "drug-like" compounds. scielo.br This strategy leverages the evolutionary wisdom embedded in natural product structures to explore biologically relevant chemical space. researchgate.net
Advanced Analytical Methodologies for Oxonantenine Research
High-Resolution Chromatographic Techniques
High-resolution chromatography is fundamental for the separation and purification of individual compounds from complex mixtures, such as plant extracts. These techniques are crucial for obtaining pure Oxonantenine for subsequent structural and biological analysis.
Ultra-High Performance Liquid Chromatography (UHPLC) for Separation and Purity Profiling
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). By utilizing columns with smaller particle sizes (typically less than 2 µm), UHPLC achieves higher resolution, greater sensitivity, and faster analysis times. In the context of this compound research, UHPLC is instrumental in separating it from other structurally similar alkaloids present in plant extracts. researchgate.netnih.gov For instance, in the analysis of extracts from plants known to contain aporphine (B1220529) alkaloids, UHPLC coupled with a suitable detector, such as a photodiode array (PDA) or mass spectrometer (MS), can effectively resolve this compound from its precursors and related compounds. researchgate.netresearchgate.net This high resolving power is essential for establishing the purity profile of an isolated this compound sample, a critical step for accurate pharmacological and toxicological evaluation. The technique's ability to provide baseline separation of complex mixtures makes it a cornerstone in the quality control of natural product extracts containing this compound. researchgate.netresearchgate.net
Comprehensive Gas Chromatography (GCxGC) for Volatile Metabolite Analysis
While this compound itself is not typically analyzed by gas chromatography due to its low volatility, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful tool for analyzing the complex volatile and semi-volatile metabolite profile of the plant sources from which this compound is extracted. researchgate.netplos.org This technique provides a significant increase in peak capacity and resolution compared to one-dimensional GC. plos.orgchromatographyonline.com In GCxGC, the effluent from the first column is sequentially trapped, focused, and injected onto a second, shorter column with a different stationary phase. plos.org This results in a two-dimensional chromatogram with highly structured separations. researchgate.net By employing GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS), researchers can identify hundreds or even thousands of volatile compounds in a single run, providing a comprehensive metabolic fingerprint of the plant. plos.orgnih.govnih.gov This information is valuable for understanding the biosynthetic pathways that lead to the formation of alkaloids like this compound and for chemotaxonomic studies.
Advanced Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation of molecules. For a complex heterocyclic compound like this compound, a combination of advanced spectroscopic methods is necessary to unequivocally determine its structure and stereochemistry.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. weebly.comlibretexts.org While one-dimensional (1D) NMR (¹H and ¹³C) provides initial structural information, complex molecules like this compound often exhibit overcrowded spectra where signals overlap. weebly.comresearchgate.net Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to overcome this limitation. weebly.comresearchgate.net These techniques reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals in the molecule's complex pentacyclic structure. researchgate.nettandfonline.com For example, HMBC is crucial for identifying the connectivity of quaternary carbons, which are not directly observed in ¹H NMR. The data obtained from these experiments are essential for confirming the planar structure of the oxoaporphine core and the positions of the substituent groups on the aromatic rings of this compound. tandfonline.comresearchgate.net
| NMR Technique | Information Provided | Application in this compound Research |
| ¹H NMR | Provides information about the number, environment, and connectivity of hydrogen atoms. | Determines the presence and chemical shifts of aromatic and methoxy (B1213986) protons. |
| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | Identifies all carbon atoms, including the carbonyl group and quaternary carbons. |
| COSY | Shows correlations between coupled protons (typically through 2-3 bonds). | Establishes the connectivity of protons within the same spin system in the aromatic rings. |
| HSQC | Shows correlations between protons and their directly attached carbons. | Assigns protons to their corresponding carbon atoms. |
| HMBC | Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). | Establishes the long-range connectivity within the molecule, confirming the overall ring structure and substituent positions. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. nih.gov Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. nih.gov For this compound, HRMS provides an accurate mass measurement that confirms its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument provide detailed information about the molecule's fragmentation pattern. chromatographyonline.comresearchgate.netub.edu By analyzing the fragments produced upon collision-induced dissociation, researchers can deduce the structural components of the molecule, which helps to confirm the identity of the oxoaporphine skeleton and the nature of its substituents. researchgate.net This fragmentation data is invaluable for the dereplication of known compounds in complex mixtures and for the structural elucidation of new, related alkaloids. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques in the study of molecular structures, providing valuable information on functional groups and conjugated systems within a molecule. For a complex alkaloid like this compound, these methods are indispensable for initial characterization and structural confirmation.
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The oxoaporphine skeleton of this compound contains several key functional groups that produce characteristic absorption bands in an IR spectrum. These include aromatic C-H bonds, C=C bonds within the aromatic rings, ether linkages (C-O-C) from its methoxy and methylenedioxy substituents, and a conjugated ketone (C=O) group, which is a hallmark of the oxoaporphine class.
While specific IR data for this compound is not extensively published, analysis of structurally similar oxoaporphine alkaloids provides a clear indication of the expected spectral features. For instance, the IR spectrum of lysicamine, another oxoaporphine, shows a distinct peak for the conjugated ketone at 1665 cm⁻¹. nih.gov A new oxoaporphine, 7-oxoglaucumine, displays characteristic absorptions at 1636 cm⁻¹ for the conjugated C=O stretch and 1595 cm⁻¹ for the conjugated C=N stretch. nih.gov These values are typical for the highly conjugated system present in the 7H-dibenzo[de,g]quinolin-7-one core of these alkaloids. The analysis is typically performed using a potassium bromide (KBr) pellet, where the sample is mixed with pure KBr and pressed into a transparent disk. internationalcrystal.netshimadzu.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within a molecule, particularly its chromophores—the parts of the molecule that absorb light in the UV-Vis range. The extended π-system of the phenanthrene-like core in this compound acts as a potent chromophore. epdf.pubresearchgate.net The UV spectrum of an oxoaporphine alkaloid is highly characteristic, typically displaying multiple absorption maxima (λmax) that confirm the presence of this extensive conjugation.
Studies on related compounds demonstrate this characteristic profile. Lysicamine, for example, exhibits UV absorption maxima at 236, 267, 360, and 396 nm when measured in ethanol. nih.gov Similarly, 7-oxoglaucumine shows major absorption bands at 222, 249, 275, and 351 nm. nih.gov The presence of absorption bands above 350 nm is considered diagnostic for the oxoaporphine chromophore. researchgate.net This technique is valuable for confirming the class of the alkaloid and can be used for quantification. ikm.org.my
The table below summarizes the characteristic spectroscopic data for oxoaporphine alkaloids structurally related to this compound.
| Spectroscopic Data for Structurally Similar Oxoaporphine Alkaloids | | :--- | :--- | | Technique | Characteristic Absorption | | Infrared (IR) | ~1635-1665 cm⁻¹ (Conjugated C=O stretching) nih.govnih.gov | | | ~1595 cm⁻¹ (Conjugated C=N stretching) nih.govresearchgate.net | | Ultraviolet-Visible (UV-Vis) | ~220-250 nm (Band II) nih.govnih.gov | | | ~265-275 nm (Band I) nih.govnih.gov | | | ~350-400 nm (Characteristic of oxoaporphine chromophore) nih.govnih.govresearchgate.net |
Hyphenated Analytical Techniques for Integrated Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures like plant extracts. researchgate.netnih.gov These methods allow for the separation, identification, and structural elucidation of individual components, such as this compound, often from a single analytical run.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a cornerstone of modern natural product research. nih.govscielo.br The technique combines the high-resolution separation power of High-Performance Liquid Chromatography (HPLC) with the mass-analyzing capability of a mass spectrometer. nih.govub.edu In the context of this compound research, LC-MS/MS is used to detect and quantify the alkaloid in crude plant extracts and to provide structural information through controlled fragmentation. researchgate.net
In a typical LC-MS/MS experiment, the sample is first separated on an HPLC column. As each compound elutes, it is ionized, commonly using electrospray ionization (ESI), and enters the mass spectrometer. For structural analysis, a specific ion, known as the precursor or parent ion (corresponding to the molecular weight of the analyte), is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, charged fragments (product or daughter ions), creating a unique fragmentation pattern that serves as a structural fingerprint. nih.govtamuc.edu
For this compound (C₁₉H₁₃NO₅), the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 336.1. Based on the fragmentation patterns of other oxoaporphine alkaloids, characteristic losses would be expected, such as the neutral loss of carbon monoxide (CO, 28 Da) and methyl radicals (CH₃, 15 Da) from the methoxy groups. researchgate.net
| Anticipated LC-MS/MS Parameters for this compound | | :--- | :--- | | Parameter | Expected Value / Observation | | Precursor Ion [M+H]⁺ | m/z 336.1 | | Key Product Ions | Fragments corresponding to losses of CO, CH₃, and potentially cleavage of the methylenedioxy ring. | | Ionization Mode | Positive Electrospray Ionization (ESI+) | | Application | Detection in plant extracts, metabolic profiling, structural confirmation. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Thermally Stable Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that separates compounds in a gaseous mobile phase before detection by mass spectrometry. clockss.org It is best suited for analytes that are volatile and thermally stable, as the sample is vaporized at a high temperature in the GC inlet. nih.gov
While GC-MS has been used for the analysis of various alkaloids, its application to oxoaporphines like this compound can be challenging. orientjchem.orginformahealthcare.com Some larger alkaloids are not sufficiently volatile or may degrade at the high temperatures used in the GC injector, leading to poor chromatographic results or the generation of thermal artifacts. nih.gov A study developing a GC-MS protocol for alkaloids from the Annonaceae family noted that some compounds undergo fragmentation in the injector port before even reaching the mass spectrometer. nih.gov
When applicable, GC-MS provides a retention index (a measure of where the compound elutes relative to a series of standards) and a 70 eV electron ionization (EI) mass spectrum. researchgate.net This high-energy ionization method produces extensive and reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST, Wiley) for compound identification. nih.gov Although GC-MS has been used in the phytochemical analysis of plants known to contain this compound, specific retention and fragmentation data for the compound are not widely available, possibly due to the challenges of thermal stability.
LC-NMR and GC-NMR for Enhanced Structural Information
The coupling of chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy represents one of the most powerful combinations for unambiguous structure elucidation directly from complex mixtures. researchgate.netresearchgate.net
Liquid Chromatography-NMR (LC-NMR) combines HPLC separation with NMR detection. researchgate.net This allows for the acquisition of detailed one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra on compounds as they are isolated in real-time. This is particularly advantageous as it avoids the lengthy and sometimes degradative process of traditional isolation. shimadzu.com LC-NMR can be operated in on-flow, stop-flow, or loop-storage modes, with the stop-flow mode allowing for extended acquisition times to obtain high-quality data for minor components. researchgate.net The combination of LC-NMR with MS (LC-MS-NMR) provides orthogonal data—molecular formula from MS and detailed structural connectivity from NMR—enabling the complete and unambiguous identification of novel natural products, including complex alkaloids. researchgate.netresearchgate.net
Gas Chromatography-NMR (GC-NMR) operates on similar principles but is far less common due to technical challenges, including the low concentration of analyte in the carrier gas and the high temperatures involved.
While these techniques are ideal for the comprehensive structural analysis of compounds like this compound within their natural matrix, their application requires specialized and costly instrumentation. To date, specific studies detailing the use of LC-NMR or GC-NMR for the explicit analysis of this compound are not prevalent in the accessible scientific literature, though the techniques have been successfully applied to the analysis of other alkaloids from the Nandina domestica plant, from which this compound has also been isolated. researchgate.netresearchgate.net
Computational Chemistry and Bioinformatics Applications in Oxonantenine Studies
Molecular Dynamics (MD) Simulations of Oxonantenine in Biological Environments
While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively documented in current literature, the application of this technique is a cornerstone of modern computational drug discovery. biorxiv.orgchemmethod.com MD simulations are powerful computational methods that allow researchers to study the physical movement of atoms and molecules over time. chemmethod.com This approach can provide detailed, time-resolved insights into the behavior of a ligand like this compound when interacting with a biological target, such as a protein or a membrane.
The potential applications of MD simulations in this compound research are vast. For targets identified through methods like network pharmacology or in silico screening, MD simulations could be employed to:
Assess Binding Stability: To validate docking poses by simulating the this compound-protein complex in a solvated, biologically relevant environment, confirming whether the predicted interactions are stable over time. biorxiv.org
Characterize Conformational Changes: To observe how the binding of this compound might induce conformational changes in its target protein, which can be crucial for modulating the protein's function.
Calculate Binding Free Energies: To provide a more accurate estimation of the binding affinity between this compound and its target using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov
Simulate Membrane Interactions: Given that this compound is predicted to be located in the cell membrane, MD simulations could model its interaction with and permeation through lipid bilayers, which is critical for understanding its bioavailability and mechanism of action.
These simulations provide an atomistic level of detail that is often inaccessible through experimental methods alone, making MD a critical next step for validating computationally-derived hypotheses about this compound's biological targets. nih.gov
Quantum Mechanical (QM) Calculations for Electronic Properties and Reaction Pathways
Quantum mechanical (QM) calculations are fundamental for understanding the intrinsic electronic properties of a molecule, which govern its reactivity and interactions. msu.edu Density Functional Theory (DFT) is a versatile and widely used QM method that investigates electronic structure by focusing on the electron density, offering a balance between accuracy and computational cost. ex.ac.uksolubilityofthings.comcnr.it
Although specific, published QM studies on this compound are limited, this methodology could be applied to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of this compound with high accuracy.
Calculate Electronic Descriptors: Compute properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). These descriptors are crucial for predicting how this compound will interact with biological targets.
Elucidate Reaction Mechanisms: Model potential metabolic transformations or chemical reactions involving this compound, identifying transition states and calculating activation energies to understand its metabolic fate and stability.
DFT calculations provide a theoretical foundation for understanding the structure-activity relationships of this compound at an electronic level, complementing experimental data and guiding the design of future derivatives with improved properties. nih.gov
Network Pharmacology and Systems Biology Approaches for Multi-Target Analysis
Network pharmacology is a powerful systems biology-based approach used to understand the complex interactions between drug molecules and multiple targets within a biological system. researchopenworld.com This methodology has been instrumental in elucidating the mechanisms of traditional medicines containing numerous compounds.
This compound has been identified as a key bioactive component in the traditional Chinese medicine formula Fangji Huangqi Decoction (FHD) through network pharmacology studies aimed at understanding its therapeutic effects on rheumatoid arthritis (RA). acs.orgnih.gov These analyses involve several steps:
Identifying the chemical components of the herbal formula.
Predicting the biological targets of these components using public databases. frontiersin.org
Mapping the targets to disease-specific pathways. biolifesas.org
In the context of FHD, network pharmacology analyses predicted that this compound, along with other compounds like tetrandrine (B1684364) and kaempferol, likely exerts its anti-arthritic effects by modulating specific signaling pathways. acs.orgnih.gov Pathway enrichment analysis pointed towards the significant involvement of the mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways, both of which are critical in the inflammatory processes characteristic of rheumatoid arthritis. acs.orgnih.gov These computational predictions were subsequently supported by in vitro experiments showing that FHD inhibits the production of pro-inflammatory mediators. nih.gov
| Compound | Associated Formulation | Predicted Disease Target | Key Predicted Signaling Pathways | Potential Core Protein Targets |
|---|---|---|---|---|
| This compound | Fangji Huangqi Decoction (FHD) | Rheumatoid Arthritis | MAPK Signaling Pathway, NF-κB Signaling Pathway | TNF, AKT1, IL-6, JUN, MAPK1 |
Machine Learning and Deep Learning Algorithms for Predictive Modeling of Interactions
The use of machine learning (ML) and deep learning (DL) has revolutionized drug discovery by enabling the rapid prediction of molecular properties and activities. nih.govmednexus.org These algorithms can be trained on vast datasets of chemical structures and their associated biological data to create models that predict the properties of new or untested compounds. nih.govresearchgate.net
While no specific ML or DL models have been published for this compound, this is a promising area for future research. Potential applications include:
Bioactivity Prediction: Training a model on a large library of compounds with known activities (e.g., kinase inhibitors, GPCR modulators) to predict if this compound is likely to be active against new targets. nih.gov
ADMET Prediction: Using ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound, helping to identify potential liabilities early in the drug discovery process.
De Novo Design: Employing generative DL models to design novel molecules based on the this compound scaffold with optimized properties, such as enhanced potency or reduced toxicity. csic.es
Interpretable Models: Using advanced DL techniques to not only predict activity but also to identify the specific molecular substructures (toxicophores or pharmacophores) responsible for the predicted effect, providing new chemical insights. arxiv.org
The development of predictive models could significantly accelerate the exploration of this compound's therapeutic potential and guide the synthesis of new, more effective analogues. acs.org
In Silico Screening for Novel Biological Activities
In silico screening, which includes techniques like molecular docking, is a cost-effective strategy to screen large compound libraries against specific biological targets to identify potential lead compounds. nih.gov This approach has been used to uncover novel biological activities for natural products, including this compound.
One notable finding from computational screening suggested that this compound could be a potential inhibitor of Dipeptidyl Peptidase-4 (DPP-4). mdpi.com DPP-4 is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic strategy for managing type 2 diabetes. frontiersin.orgtridhascholars.org This computational hit suggests a novel therapeutic application for this compound in metabolic diseases, warranting further experimental validation.
Additionally, this compound is known to be an acetylcholinesterase (AChE) inhibitor. researchgate.net AChE is a primary target in the symptomatic treatment of Alzheimer's disease. nih.govfrontiersin.org In silico techniques like molecular docking are routinely used to study how inhibitors like this compound bind to the active site of AChE, providing insights into the molecular basis of their activity and guiding the design of more potent inhibitors. nih.govacgpubs.org
Future Research Directions and Emerging Paradigms for Oxonantenine Research
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
Future research on oxonantenine stands to benefit significantly from the integration of multi-omics data to unravel its complex mechanisms of action. A multi-omics approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound. nih.govnih.gov This integrated analysis allows for the identification of key molecular players, dysregulated pathways, and gene regulatory networks involved in the compound's effects. nih.gov For instance, by correlating genomic and transcriptomic data, researchers can identify genetic variations that influence gene expression changes upon this compound treatment.
Furthermore, combining proteomics and metabolomics can reveal how alterations in protein levels impact metabolic pathways. mdpi.com One study on the effects of monascuspiloin, which also identified this compound as a significantly increased liver metabolite, utilized UPLC-QTOF MS for metabolomic analysis and identified changes in pathways like steroid biosynthesis and glutathione (B108866) metabolism. mdpi.com This type of multi-omics approach can help to build comprehensive models of this compound's activity, leading to a more complete understanding of its therapeutic potential and facilitating the discovery of predictive biomarkers for treatment response. nih.govyoutube.com The application of advanced bioinformatics tools and machine learning algorithms will be crucial for analyzing these large and complex datasets to extract meaningful biological insights. youtube.com
Development of Advanced Synthetic Biology Tools for Scalable Production
The limited availability of this compound from its natural plant sources presents a significant hurdle for extensive research and potential therapeutic application. nih.gov Advanced synthetic biology and metabolic engineering offer a promising solution for the scalable and sustainable production of this alkaloid. twistbioscience.comnih.gov This involves engineering microbial hosts, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), to produce this compound by introducing the necessary biosynthetic genes from the source plant. nih.govtwistbioscience.com
The development of robust microbial chassis and the optimization of fermentation processes are key to achieving high yields. frontiersin.org Challenges in this field include the potential toxicity of intermediate or final products to the host organism and the complexity of reconstituting entire biosynthetic pathways, which often involve numerous enzymes and regulatory elements. twistbioscience.comfrontiersin.org However, recent successes in the microbial production of other complex alkaloids, such as opioids and monoterpene indole (B1671886) alkaloids, demonstrate the feasibility of this approach. nih.govfrontiersin.org Future efforts will likely focus on discovering and characterizing the specific enzymes involved in this compound biosynthesis and utilizing CRISPR/Cas9 and other gene-editing tools to optimize metabolic fluxes towards the target compound. nih.gov
Microfluidic and High-Throughput Screening Platforms for Molecular Interaction Discovery
Identifying the molecular targets and interaction partners of this compound is fundamental to understanding its mechanism of action. Microfluidic and high-throughput screening (HTS) platforms provide powerful tools to accelerate this discovery process. researchgate.net HTS allows for the rapid screening of large libraries of compounds against various biological targets, and its application has been instrumental in identifying initial hit compounds in drug discovery. researchgate.net For example, a deep-learning model was used to virtually screen approximately 60,000 dietary compounds to identify potential CYP3A4 inhibitors, a method that could be adapted for this compound. researchgate.netacs.org
Microfluidic devices, or "lab-on-a-chip" systems, enable the precise manipulation of small fluid volumes, allowing for the miniaturization of assays and the analysis of molecular interactions with high sensitivity and low sample consumption. These platforms can be used to study the binding kinetics of this compound with purified proteins or to observe its effects on cellular behavior in a controlled microenvironment. Integrating HTS with techniques like ultrafiltration liquid chromatography coupled with mass spectrometry can further enhance the screening and identification of bioactive compounds and their targets. researchgate.net
Exploration of Chemoenzymatic Synthesis for Complex Analogs
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical synthesis, offers a powerful strategy for generating novel and complex analogs of this compound. ucl.ac.uk This approach can overcome the limitations of purely chemical or biological synthesis methods, allowing for the creation of derivatives with improved potency, selectivity, or pharmacokinetic properties. ucl.ac.ukrsc.org
Enzymes can be used to perform specific, often stereoselective, transformations on a synthetic scaffold, a task that can be challenging to achieve with traditional chemical methods. csic.es For instance, cytochrome P450 monooxygenases have been used for the regio-specific oxidation of camptothecin (B557342) to produce anticancer drugs. nih.gov A similar approach could be applied to this compound to generate hydroxylated or other functionalized analogs. The development of one-pot chemoenzymatic cascades, where multiple reaction steps are performed sequentially in a single vessel, can further streamline the synthesis of complex molecules. rsc.orgmdpi.com This strategy not only improves efficiency but also allows for the creation of diverse molecular libraries for structure-activity relationship (SAR) studies.
Application of Artificial Intelligence in Accelerating this compound Research
Q & A
Q. What experimental techniques are recommended for structural elucidation of oxonantenine?
this compound’s complex pentacyclic structure (C₁₉H₁₃NO₅) requires a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving methoxy, methylenedioxy, and aromatic proton signals, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. Collision Cross Section (CCS) predictions via ion mobility spectrometry can further validate gas-phase structural behavior . For isolation, methods like Medium-Pressure Liquid Chromatography (MPLC) and preparative HPLC are effective, as demonstrated in phytochemical studies of Annona species .
Q. How can researchers ensure reproducibility in isolating this compound from plant sources?
Standardized protocols for plant extraction (e.g., ethanol or methanol maceration) followed by fractionation using MCI gel chromatography and reverse-phase silica columns are recommended. Purity validation via HPLC-DAD/UV and comparison with reference spectra (e.g., HMDB0033367) is essential. Detailed metadata on solvent systems, column pressures, and retention times should be documented to align with open-science reproducibility guidelines .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) is preferred due to this compound’s low natural abundance. Predicted LC-MS/MS spectra (e.g., [M+H]+ at m/z 336.1) and collision energies (e.g., 40V for fragmentation) can guide method development. Calibration curves using isotopically labeled internal standards improve accuracy in complex samples like plasma or tissue homogenates .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in this compound’s reported bioactivities?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can clarify mechanisms behind divergent findings. For instance, this compound’s binding affinity to DPP-4 (-8.3 kcal/mol vs. sitagliptin’s -8.5 kcal/mol) and interactions with residues like Glu205/Glu206 highlight its potential as a diabetes therapeutic. However, discrepancies in cytotoxicity assays (e.g., IC₅₀ variations across cell lines) may arise from differences in cell membrane permeability or metabolizing enzymes, necessitating in silico ADMET profiling .
Q. What strategies are effective for validating this compound’s biomarker potential in food sources?
Metabolomics workflows combining untargeted LC-MS and multivariate analysis (e.g., PCA or OPLS-DA) can distinguish this compound’s presence in Annona species (e.g., cherimoya vs. custard apple). Stable isotope tracing (¹³C/¹⁵N-labeled this compound) in controlled cultivation studies may confirm its role as a species-specific biomarker. Cross-validation with genomic databases (e.g., HerbGenes) ensures taxonomic accuracy .
Q. How should researchers design in vitro studies to address gaps in this compound’s immunomodulatory effects?
Prioritize dose-response assays in immune cell lines (e.g., THP-1 macrophages) with endpoints like cytokine secretion (IL-6, TNF-α) and NF-κB activation. Co-culture systems with hepatocytes or gut microbiota can model systemic interactions. Contradictions in pro- vs. anti-inflammatory outcomes may stem from assay-specific thresholds (e.g., LPS stimulation levels), requiring factorial experimental designs to isolate variables .
Q. What methodologies resolve structural-activity ambiguities between this compound and related aporphine alkaloids?
Comparative QSAR (Quantitative Structure-Activity Relationship) analysis of this compound, liriodenine, and isocoreximine can identify critical substituents (e.g., 1,2-dimethoxy vs. 9,10-methylenedioxy groups). X-ray crystallography of protein-ligand complexes (e.g., DPP-4 or cytochrome P450 isoforms) provides atomic-level insights into binding specificity. Contrasting cytotoxicity profiles in NCI-60 cell line panels may reveal structure-dependent transport mechanisms .
Methodological Considerations
- Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA) to aggregate findings from heterogeneous studies. Assess variables like extraction solvents, assay endpoints, and cell passage numbers .
- Open Science Compliance : Deposit raw spectra, docking parameters, and bioactivity datasets in FAIR-aligned repositories (e.g., Zenodo) with detailed metadata .
- Ethical Reproducibility : Document negative results and assay optimization steps to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
